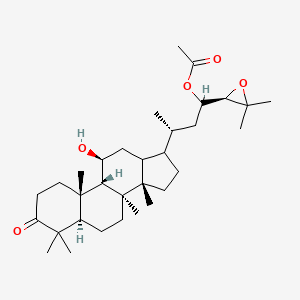
4-Bromo-2-(2-methylbenzyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-methylbenzyl)phenol is an organic compound with the molecular formula C14H13BrO It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 4-position and a 2-methylbenzyl group at the 2-position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methylbenzyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-(2-methylbenzyl)phenol. The reaction typically employs bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous bromination processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine addition rate, can significantly improve the selectivity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(2-methylbenzyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield 2-(2-methylbenzyl)phenol, while oxidation with potassium permanganate can produce quinone derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-methylbenzyl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-methylbenzyl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase by binding to their active sites. This inhibition can disrupt normal enzyme function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but lacks the 2-methylbenzyl group.
2-Bromo-4-methylphenol: Bromine and methyl groups are positioned differently on the phenol ring.
4-Bromo-2-(2-hydroxybenzyl)phenol: Similar structure but with a hydroxyl group instead of a methyl group at the benzyl position.
Uniqueness
4-Bromo-2-(2-methylbenzyl)phenol is unique due to the specific positioning of the bromine and 2-methylbenzyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H13BrO |
|---|---|
Molekulargewicht |
277.16 g/mol |
IUPAC-Name |
4-bromo-2-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H13BrO/c1-10-4-2-3-5-11(10)8-12-9-13(15)6-7-14(12)16/h2-7,9,16H,8H2,1H3 |
InChI-Schlüssel |
DJFRKHKHMGJPGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


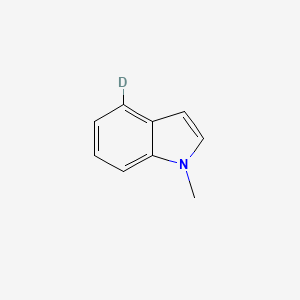
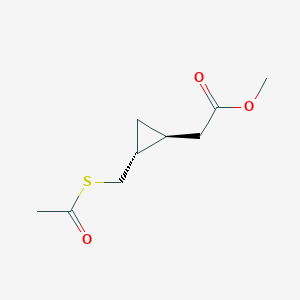
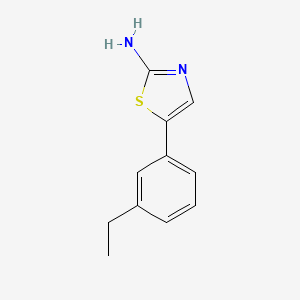
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
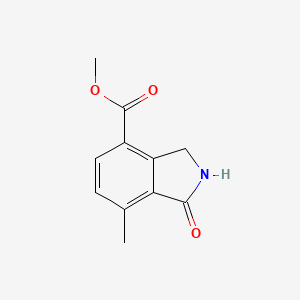
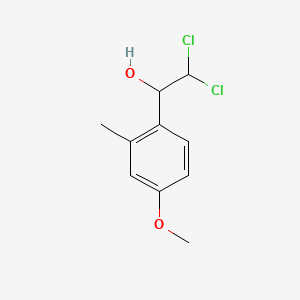
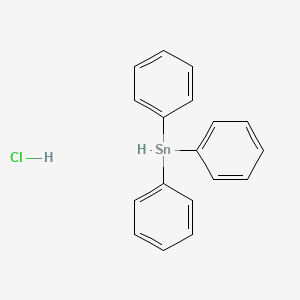
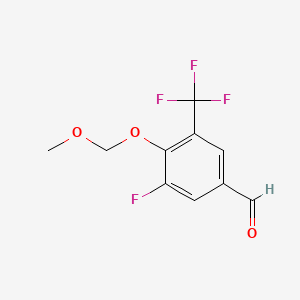
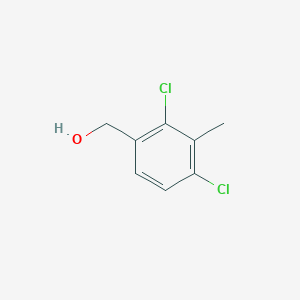
![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
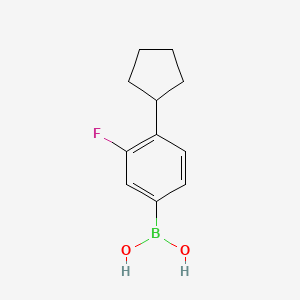
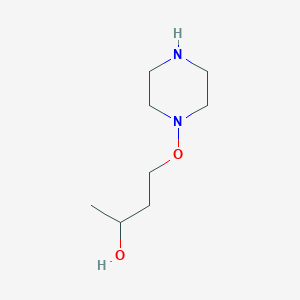
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
